9-Deoxyforskolin

Cell Signaling cAMP Adenylate Cyclase

Select 9-Deoxyforskolin (CAS 84048-28-2) for cardiovascular & cell signaling research: the only forskolin analog that activates adenylate cyclase without confounding positive inotropic effects on myocardial tissue. This critical differentiation enables clean isolation of AC-dependent pathways. As the patented stereoselective starting material for high-purity forskolin synthesis, it offers scalable procurement advantages unmatched by any analog. For SAR studies, it bridges potent AC activator forskolin and inactive 1,9-dideoxyforskolin.

Molecular Formula C22H34O6
Molecular Weight 394.5 g/mol
CAS No. 84048-28-2
Cat. No. B1253509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deoxyforskolin
CAS84048-28-2
Molecular FormulaC22H34O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O
InChIInChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1
InChIKeySUZLHDUTVMZSEV-WESICCPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deoxyforskolin (CAS 84048-28-2): A C9-Deoxygenated Forskolin Analog with Divergent Pharmacological and Synthetic Utility


9-Deoxyforskolin (CAS 84048-28-2) is a labdane-type diterpenoid and a structural derivative of the adenylate cyclase (AC) activator forskolin, characterized by the absence of the C-9 hydroxyl group . This compound occurs naturally as a minor constituent in the roots of *Coleus forskohlii* [1] and in hairy root cultures [2]. Its unique structural modification differentiates its biological activity from that of the parent compound and other analogs such as 1,9-dideoxyforskolin, providing a distinct profile for research in cell signaling, cardiovascular pharmacology, and chemical synthesis [3].

The Structural Determinants of Forskolin Analog Differentiation: Why 9-Deoxyforskolin Cannot Be Interchanged with Forskolin or 1,9-Dideoxyforskolin


Substitution of 9-deoxyforskolin with the parent molecule forskolin or the structurally related analog 1,9-dideoxyforskolin is not scientifically valid due to fundamental differences in their pharmacodynamic profiles and chemical utility. While these compounds share a core labdane diterpenoid skeleton, subtle modifications at the C-9 position—from a hydroxyl group in forskolin, to a hydrogen atom in 9-deoxyforskolin, to the additional loss of a hydroxyl at C-1 in 1,9-dideoxyforskolin—dictate divergent interactions with key cellular targets . These structural differences lead to marked disparities in adenylate cyclase activation [1], inotropic activity [2], and effects on ion channels [3]. Furthermore, the unique chemical reactivity of 9-deoxyforskolin positions it as a critical and stereoselective synthetic intermediate for the production of high-purity forskolin, a role that its analogs cannot fulfill [4]. The quantitative evidence below substantiates these critical functional divergences.

Quantitative Differentiation Guide: Head-to-Head Comparative Data for 9-Deoxyforskolin Against Forskolin and 1,9-Dideoxyforskolin


Adenylate Cyclase Activation and cAMP Elevation: A Functional Dichotomy

While 9-deoxyforskolin is described as an adenylyl cyclase (AC) isoform activator , its functional effect on cAMP levels is negligible compared to the robust increase induced by the parent compound, forskolin. In isolated mouse ventricular tissue, 9-deoxyforskolin exhibits a negligible cAMP-increasing effect, whereas forskolin acts as a potent activator . This is in stark contrast to 1,9-dideoxyforskolin, an analog lacking both C-1 and C-9 hydroxyls, which is a well-characterized AC-inactive analog that does not stimulate cAMP production and is widely used as a negative control in forskolin-based experiments [1][2].

Cell Signaling cAMP Adenylate Cyclase Second Messenger

Cardiac Inotropic Activity: A Critical Differentiator from Forskolin

A key point of differentiation for 9-deoxyforskolin is its lack of positive inotropic effect, a hallmark property of the parent compound, forskolin [1]. In direct experiments using isolated mouse ventricular tissue preparations, 9-deoxyforskolin did not increase myocardial contractile force . This finding is a critical safety and selection parameter. Similarly, 1,9-dideoxyforskolin and other C-9 modified derivatives have been shown to have no effect on the isolated heart in adenylate cyclase or binding studies [2]. In contrast, forskolin is a well-documented positive inotropic agent that directly stimulates cardiac contractility [3].

Cardiovascular Pharmacology Inotropy Myocardial Contractility

Calcium Channel Modulation: A Shared but Divergent Action with 1,9-Dideoxyforskolin

While 9-deoxyforskolin is noted for its role as an adenylyl cyclase activator, its close analog 1,9-dideoxyforskolin is a well-documented, potent blocker of voltage-sensitive calcium channels (VSCCs), an action independent of cAMP [1]. This provides a clear functional benchmark. 1,9-dideoxyforskolin was found to be more potent than forskolin as a Ca2+ channel blocker in chromaffin cells [2], and it inhibits ~80% of Ca2+ influx induced by 70 mM K+ in PC12 cells without any increase in cAMP [3][4]. The distinct calcium channel blocking profile of 1,9-dideoxyforskolin, coupled with its complete lack of AC activity, makes it a superior tool for studying cAMP-independent effects on VSCCs. The activity of 9-deoxyforskolin in this context is less defined, highlighting the importance of selecting the correct analog for ion channel studies.

Ion Channels Calcium Signaling Electrophysiology

A Critical Role in Chemical Synthesis: The Stereoselective Production of Forskolin

Beyond its biological applications, 9-deoxyforskolin holds a unique and quantifiable advantage as a key synthetic intermediate for the stereoselective production of forskolin [1]. Patented methods describe the regioselective and stereoselective synthesis of forskolin directly from 9-deoxyforskolin [2]. The process involves hydroxylation at the C-9 position and achieves good yields, offering a controlled and scalable route for manufacturing high-purity forskolin [3]. This is a procurement-critical differentiator: 9-deoxyforskolin is not just a research tool but a strategic starting material for the synthesis of a high-value natural product. Analogs like 1,9-dideoxyforskolin do not offer this same synthetic utility due to the additional deoxygenation at C-1, which alters the chemical reactivity required for the final stereoselective hydroxylation step.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Defined Application Scenarios for 9-Deoxyforskolin Based on Validated Differentiation Evidence


Cardiovascular Research: A Tool for Probing Inotropic Signaling Pathways Without Direct Cardiac Stimulation

9-Deoxyforskolin is the appropriate selection for cardiovascular research protocols where modulation of adenylate cyclase is desired without the confounding positive inotropic effects of forskolin. The evidence demonstrates a complete lack of effect on myocardial contractile force in isolated tissue preparations, allowing researchers to isolate AC-dependent signaling pathways from direct effects on cardiac muscle contractility .

Chemical Biology and Cell Signaling: An Intermediate-Activity Tool for cAMP and Structure-Activity Relationship (SAR) Studies

Given its functional profile as an AC activator with a negligible net effect on cAMP levels, 9-deoxyforskolin is a valuable tool for SAR studies investigating the structural determinants of AC activation. It serves as an intermediate reference point between the potent AC activator forskolin and the completely inactive analog 1,9-dideoxyforskolin, enabling nuanced investigations into the molecular requirements for diterpene-mediated AC regulation [1][2].

Process Chemistry and Pharmaceutical Manufacturing: A Key Intermediate for Stereoselective Forskolin Synthesis

9-Deoxyforskolin is the optimal and patented starting material for the regioselective and stereoselective synthesis of high-purity forskolin [3]. This provides a significant procurement advantage for chemical manufacturers and process chemists developing scalable, controlled routes to forskolin, offering a distinct value proposition not shared by other commercially available analogs.

Multidrug Resistance (MDR) Research: A Selective Modulator of P-Glycoprotein-Mediated Drug Efflux

Based on studies with its analog 1,9-dideoxyforskolin (DDF), the diterpene scaffold is known to modulate vinblastine sensitivity in multidrug-resistant tumor cells by inhibiting P-glycoprotein (PGP)-mediated efflux [4]. 9-Deoxyforskolin, as a related analog, represents a promising scaffold for further investigation into the development of MDR reversal agents, particularly as the effect is independent of cAMP activation [5].

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